molecular formula C12H17NO5S B14736951 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate CAS No. 6948-46-5

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate

Katalognummer: B14736951
CAS-Nummer: 6948-46-5
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: WNWRHLHUEOLIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.3321 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate typically involves the reaction of ethyl benzenesulfonate with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The propoxycarbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The benzenesulfonate moiety can participate in electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate is unique due to the presence of both the propoxycarbonyl and benzenesulfonate groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Eigenschaften

CAS-Nummer

6948-46-5

Molekularformel

C12H17NO5S

Molekulargewicht

287.33 g/mol

IUPAC-Name

2-(propoxycarbonylamino)ethyl benzenesulfonate

InChI

InChI=1S/C12H17NO5S/c1-2-9-17-12(14)13-8-10-18-19(15,16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)

InChI-Schlüssel

WNWRHLHUEOLIDK-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)NCCOS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.